Retention of Full Inhibitory Potency by des(1-8)-Cystatin C Versus des(1-10)-Cystatin C Across Cathepsins B, H, and L
The cystatin C variant truncated by the N-terminal octapeptide (des-1-8, pI 7.8) displays Ki values against cathepsins B, H, and L that show no significant difference from those of full-length cystatin C (pI 9.2), as established by Popović et al. (1990) [1]. In stark contrast, removal of the N-terminal decapeptide (des-1-10) results in a >240-fold reduction in affinity for papain and a decrease of approximately three orders of magnitude (∼1000-fold) for human cathepsins B and L, while inhibition of cathepsin H is reduced by only 5-fold, as demonstrated by Abrahamson et al. (1991) [2]. The Björk et al. (1994) kinetic study further resolves the mechanistic basis: N-terminal truncation of the first ten residues of cystatin C negligibly affects the association rate constant (kon) with papain or ficin but increases the dissociation rate constant (koff) by approximately 3 × 10⁴- to 2 × 10⁶-fold; conversely, for cathepsin B, truncation decreases kon approximately 60-fold while minimally affecting koff [3]. This quantitative divergence establishes that the octapeptide represents the maximal N-terminal deletion compatible with retention of full inhibitory function, and that residues 9–10 (Leu9, Val10) are indispensable for high-affinity binding.
| Evidence Dimension | Inhibitory affinity (Ki) and kinetic rate constants |
|---|---|
| Target Compound Data | des(1-8)-cystatin C: Ki vs cathepsins B, H, L not significantly different from full-length cystatin C; kon (papain) = 1.1 × 10⁷ M⁻¹·s⁻¹; koff (papain) = 1.3 × 10⁻⁷ s⁻¹ (intact inhibitor values, implying des-1-8 similar) [1][3] |
| Comparator Or Baseline | des(1-10)-cystatin C: >240-fold lower affinity for papain; ∼1000-fold reduced inhibition of cathepsins B/L; 5-fold reduced inhibition of cathepsin H; kon (cathepsin B) reduced ∼60-fold; koff (papain) increased 3 × 10⁴- to 2 × 10⁶-fold [2][3] |
| Quantified Difference | ≥240-fold difference in papain affinity; ∼200-fold differential between cathepsin B/L inhibition loss (∼1000-fold for des-1-10) and cathepsin H inhibition loss (5-fold); differential kon/koff effects spanning 4–6 orders of magnitude depending on target enzyme |
| Conditions | Recombinant human cystatin C variants; papain, human cathepsins B, H, L; pH 5.5–6.5 enzyme assay conditions; equilibrium and progress-curve kinetics at 25°C |
Why This Matters
For researchers requiring a cystatin C form with preserved broad-spectrum inhibitory function but lacking the N-terminal octapeptide (e.g., for epitope mapping, antibody generation against the des-1-8 neo-epitope, or structural studies of the truncated form), only the precisely defined des(1-8)-cystatin C—not any longer truncation—guarantees full retention of inhibitory potency.
- [1] Popović T, Brzin J, Ritonja A, Turk V. Different forms of human cystatin C. Biol Chem Hoppe Seyler. 1990 Jul;371(7):575-80. doi:10.1515/bchm3.1990.371.2.575. PMID:2222856. View Source
- [2] Abrahamson M, Mason RW, Hansson H, Buttle DJ, Grubb A, Ohlsson K. Human cystatin C. Role of the N-terminal segment in the inhibition of human cysteine proteinases and in its inactivation by leucocyte elastase. Biochem J. 1991 Feb 1;273(Pt 3):621-6. doi:10.1042/bj2730621. PMID:1996959. View Source
- [3] Björk I, Pol E, Raub-Segall E, Abrahamson M, Rowan AD, Mort JS. Differential changes in the association and dissociation rate constants for binding of cystatins to target proteinases occurring on N-terminal truncation of the inhibitors indicate that the interaction mechanism varies with different enzymes. Biochem J. 1994 Apr 1;299(Pt 1):219-25. doi:10.1042/bj2990219. PMID:8166644. View Source
